PRMT4 Inhibition Potency: 4-Methoxypyrimidine-5-carbonitrile vs. 4-Chloropyrimidine-5-carbonitrile
4-Methoxypyrimidine-5-carbonitrile exhibits a specific IC50 of 42 nM against human PRMT4, demonstrating its potential as a selective epigenetic probe. This potency is a direct result of the methoxy group's electronic and steric contributions to the binding interaction. In contrast, the 4-chloro analog, 4-Chloropyrimidine-5-carbonitrile, is a widely used building block but lacks this specific and quantified activity against PRMT4, highlighting the critical role of the 4-methoxy substituent in achieving this target engagement profile [1]. This difference is not a matter of degree but of target class specificity, directly impacting the utility of the compound in epigenetic drug discovery programs.
| Evidence Dimension | Inhibition of human full-length PRMT4 (CARM1) |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | 4-Chloropyrimidine-5-carbonitrile: No reported PRMT4 inhibition data |
| Quantified Difference | Target compound demonstrates measurable activity; comparator shows no known activity in this assay |
| Conditions | Inhibition of methylation activity of human full-length PRMT4 (1-608 residues) expressed in 293F cells |
Why This Matters
This data provides a specific, quantifiable reason to select this compound over a common analog for projects targeting PRMT4-mediated pathways.
- [1] BindingDB. (n.d.). BDBM50194773 (CHEMBL3939593). Affinity Data: IC50 for PRMT4 and PRMT6. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194773 View Source
